molecular formula C5H9NO B046091 Isobutyl isocyanate CAS No. 1873-29-6

Isobutyl isocyanate

Cat. No.: B046091
CAS No.: 1873-29-6
M. Wt: 99.13 g/mol
InChI Key: NNZVKALEGZPYKL-UHFFFAOYSA-N
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Description

Isobutyl isocyanate is an organic compound with the molecular formula C5H9NO. It is a colorless liquid with a pungent odor and is less dense than water. This compound is known for its high reactivity and is used in the production of pesticides and pharmaceuticals . It is highly flammable and can form explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl isocyanate can be synthesized through various methods. One common method involves the reaction of isobutylamine with phosgene. This reaction produces this compound and hydrogen chloride as by-products. The reaction is typically carried out in an inert solvent under controlled temperature and pressure conditions to ensure safety and maximize yield .

Industrial Production Methods: Industrial production of this compound often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide and dimethyl carbonate to form carbamates, which are then thermally decomposed to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions: Isobutyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isobutyl isocyanate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl isocyanate involves its high reactivity with nucleophiles. It reacts with amines, alcohols, and other nucleophiles to form stable products such as ureas and carbamates. This reactivity is due to the presence of the isocyanate group (−NCO), which is highly electrophilic and readily undergoes nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison: Isobutyl isocyanate is unique due to its specific reactivity and applications. Compared to other isocyanates, it has a distinct balance of reactivity and stability, making it suitable for specific industrial and pharmaceutical applications. Its lower density and higher volatility also differentiate it from other similar compounds .

Properties

IUPAC Name

1-isocyanato-2-methylpropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZVKALEGZPYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Record name ISOBUTYL ISOCYANATE
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DSSTOX Substance ID

DTXSID4075293
Record name Propane, 1-isocyanato-2-methyl-
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Molecular Weight

99.13 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO]
Record name ISOBUTYL ISOCYANATE
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Record name Isobutyl isocyanate
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CAS No.

1873-29-6
Record name ISOBUTYL ISOCYANATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3670
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Isocyanato-2-methylpropane
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Record name 2-Methylpropyl isocyanate
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Record name Isobutyl isocyanate
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Record name Propane, 1-isocyanato-2-methyl-
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Record name 2-methylpropyl isocyanate
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Record name 2-METHYLPROPYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isobutyl isocyanate
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